1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

PRMT3 inhibition target selectivity sulfonyl-piperidine scaffold

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034610-65-4) is a synthetic small molecule (C16H20ClN3O2S, MW 353.87) characterized by a piperidine core bearing a 3-chloro-2-methylphenylsulfonyl group and a 1-methyl-1H-pyrazol-3-yl substituent. The compound belongs to the broader class of sulfonyl-piperidine derivatives, a chemotype explored extensively for modulation of prokineticin receptors, gamma-secretase, and factor Xa.

Molecular Formula C16H20ClN3O2S
Molecular Weight 353.87
CAS No. 2034610-65-4
Cat. No. B2811387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS2034610-65-4
Molecular FormulaC16H20ClN3O2S
Molecular Weight353.87
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
InChIInChI=1S/C16H20ClN3O2S/c1-12-14(17)6-3-7-16(12)23(21,22)20-9-4-5-13(11-20)15-8-10-19(2)18-15/h3,6-8,10,13H,4-5,9,11H2,1-2H3
InChIKeyPODQXWHANYUDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034610-65-4): Structural Identity and Procurement Baseline


1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034610-65-4) is a synthetic small molecule (C16H20ClN3O2S, MW 353.87) characterized by a piperidine core bearing a 3-chloro-2-methylphenylsulfonyl group and a 1-methyl-1H-pyrazol-3-yl substituent [1]. The compound belongs to the broader class of sulfonyl-piperidine derivatives, a chemotype explored extensively for modulation of prokineticin receptors, gamma-secretase, and factor Xa [2][3]. Publicly available data for this specific compound remain sparse; its primary reported biochemical activity is weak inhibition of protein arginine methyltransferase 3 (PRMT3), with an EC50 of 1.30E+3 nM (1,300 nM) in a cell-based thermal stability assay [4]. This potency profile places it in a distinct functional space relative to high-affinity sulfonyl-piperidine analogs targeting other enzyme classes, making generic substitution scientifically untenable without matched target engagement data.

Why Generic Substitution of 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine Fails: Scaffold Divergence and Target Selectivity Risks


The sulfonyl-piperidine chemotype exhibits extreme sensitivity to peripheral substitution patterns, as demonstrated by the picomolar factor Xa inhibitor 'fused pyrazole analog 16a' (FXa Ki = 0.35 nM) [1] versus the micromolar PRMT3 activity observed for the title compound [2]. Even within the same target family, subtle modifications of the aryl-sulfonyl and pyrazole substituents can invert selectivity or abolish target engagement [3]. Procurement of generic 'sulfonyl-piperidine' or 'pyrazolopiperidine' analogs without precise structural matching therefore carries a high risk of acquiring a compound with irrelevant pharmacology, incompatible potency range, or uncharacterized off-target liabilities. The following quantitative evidence demonstrates where this compound diverges from its closest known comparators.

Quantitative Differentiation Evidence for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034610-65-4) Against Close Analogs


PRMT3 Target Engagement vs. High-Affinity Sulfonyl-Piperidine Factor Xa Inhibitors

The title compound exhibits a radically different potency and target profile compared to the high-affinity factor Xa inhibitor 'fused pyrazole analog 16a' from the sulfonyl-piperidine class [1]. The title compound's PRMT3 EC50 of 1,300 nM contrasts with analog 16a's FXa Ki of 0.35 nM, representing an approximately 3,700-fold difference in potency against unrelated targets [2]. This demonstrates that the specific 3-chloro-2-methylphenylsulfonyl and 1-methylpyrazol-3-yl substitution pattern directs the compound away from the coagulation cascade and toward methyltransferase biology, a functional divergence not predictable from core scaffold alone.

PRMT3 inhibition target selectivity sulfonyl-piperidine scaffold

PRMT3 Inhibition Potency Relative to Reference PRMT Inhibitors

The compound's PRMT3 EC50 of 1,300 nM places it in the low-micromolar range, which is substantially weaker than optimized PRMT inhibitors such as GSK3368715 (PRMT1/3/4/6 inhibitor) or SGC707 (PRMT3 chemical probe, IC50 ~ 31 nM) [1]. However, the compound's unique sulfonyl-piperidine-pyrazole architecture offers a distinct chemotype for PRMT3 chemical biology, orthogonal to the diamino or adenosine-mimetic scaffolds prevalent among known PRMT inhibitors [2]. This structural uniqueness may confer differential physicochemical properties and selectivity profiles not captured by potency alone.

PRMT3 methyltransferase inhibitor SAR

Structural Divergence from Prokineticin Receptor-Modulating Sulfonyl-Piperidines

Takeda's sulfonyl-piperidine patent family (e.g., US10544126B2) extensively claims compounds for prokineticin receptor (PKR1/PKR2) modulation [1]. These patent examples predominantly feature 4-substituted or 4-arylalkyl piperidine cores with sulfonyl linkages to various heterocycles. The title compound differs in two critical respects: (i) the piperidine is 3-substituted with a 1-methylpyrazol-3-yl group directly, rather than the more common 4-benzyl or 4-phenoxy substitution pattern; (ii) the sulfonyl aryl group is 3-chloro-2-methylphenyl, a specific substitution not enumerated among the representative PKR-modulating examples [2]. This structural divergence suggests a distinct pharmacological profile, though direct comparative PKR activity data for this compound are not publicly available.

prokineticin receptor PKR1 PKR2 sulfonyl-piperidine patent

Physicochemical Property Profile vs. Gamma-Secretase Inhibitor Series

The sulfonamide-pyrazolopiperidine gamma-secretase inhibitor series reported by Pleiss et al. (2010) achieved significant metabolic stability improvements through careful modulation of the pyrazole and piperidine substituents [1]. The title compound's calculated partition coefficient (clogP ~3.56) and topological polar surface area (TPSA ~66 Ų) place it within favorable CNS drug-like space [2]. However, its 3-substituted piperidine linkage creates a distinct vector compared to the 4-aminomethyl piperidine or 4-aryl piperidine motifs common in the gamma-secretase series, potentially altering P-glycoprotein recognition, metabolic soft spots, and brain penetration characteristics in ways that are not interchangeable with the published series.

physicochemical properties CNS drug-likeness gamma-secretase inhibitor scaffold

Procurement-Relevant Application Scenarios for 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS 2034610-65-4)


Chemical Probe Development for PRMT3 Arginine Methyltransferase Biology

Based on its confirmed PRMT3 target engagement (EC50 1,300 nM) [1], this compound serves as a structurally unique starting point for medicinal chemistry optimization toward selective PRMT3 chemical probes. Its sulfonyl-piperidine-pyrazole scaffold is orthogonal to the adenosine-mimetic and diamino scaffolds dominating the PRMT inhibitor landscape, offering potential for novel intellectual property and differentiated selectivity profiles.

Negative Control Compound for Sulfonyl-Piperidine Pharmacology Studies

Given its weak PRMT3 potency and functional divergence from high-affinity sulfonyl-piperidine FXa inhibitors (FXa Ki = 0.35 nM for analog 16a) [2], this compound can serve as a structurally matched negative control in assays designed to interrogate coagulation or secretase pharmacology, where potent sulfonyl-piperidine tool compounds might otherwise dominate the signal.

Fragment-Based or Covalent Ligand Discovery Platforms

The compound's low-micromolar affinity for PRMT3, combined with its synthetic tractability (piperidine core, sulfonamide linkage), makes it suitable for fragment-joining or covalent warhead incorporation strategies. Its distinct 3-chloro-2-methylphenylsulfonyl group provides a vector for structure-activity relationship exploration that is absent from commercially available PRMT3 inhibitor libraries [3].

Chemoproteomic Target Deconvolution Studies

The compound's unique substitution pattern among sulfonyl-piperidines—specifically the 3-(1-methylpyrazol-3-yl)piperidine core versus the common 4-substituted analogs in prokineticin receptor patents [4]—makes it a valuable affinity probe for identifying off-target interactions of this underexplored chemotype through chemical proteomics approaches.

Quote Request

Request a Quote for 1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.